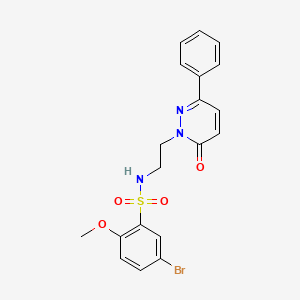

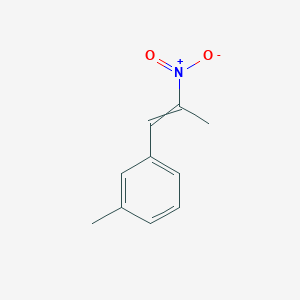

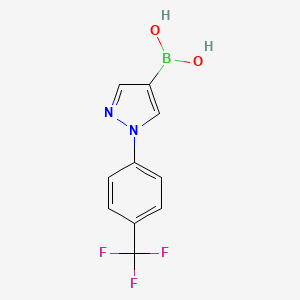

5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their synthesis, molecular structures, and biological activities, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides or other related precursors. For example, the synthesis of novel benzenesulfonamide derivatives with anticancer activity was achieved by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the synthesis of 5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide would likely involve the formation of the sulfonamide linkage through a reaction between an amine-containing precursor and a suitable sulfonyl compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the presence of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain sulfonamide derivatives . The molecular structure of the compound would likely feature a sulfonamide linkage, a bromo-substituted aromatic ring, and a methoxy group, which could affect its binding to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be used to introduce different substituents and modify the compound's properties. For example, the synthesis of a pyridine derivative involved nucleophilic substitution reactions to achieve regioselective functionalization . The compound "5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" could potentially undergo similar reactions to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. Compounds with a sulfonamide moiety have been shown to possess cytotoxic activity and the ability to induce apoptosis in cancer cell lines . Additionally, the presence of certain substituents can increase metabolic stability, as seen in the case of 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides . The physical and chemical properties of the compound would need to be experimentally determined to assess its potential as a therapeutic agent.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, & Öztürk (2020) detailed the synthesis of new zinc phthalocyanine derivatives with 5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These derivatives show significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy.

Spectroscopic and Photophysicochemical Properties : Another study Öncül, Öztürk, & Pişkin (2022) examined the spectroscopic, aggregation, and photophysical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. The study highlights the potential of this compound as a photosensitizer in photodynamic therapy for cancer treatment due to its solubility and photostability.

Photophysicochemical Properties for Photocatalytic Applications : A similar compound was investigated by Öncül, Öztürk, & Pişkin (2021) for its photophysical and photochemical properties, suggesting suitability for photocatalytic applications.

Other Scientific Research Applications

Endothelin Receptor Antagonists : The compound's role as an endothelin receptor antagonist was studied by Zuccarello et al. (1996) in the context of preventing subarachnoid hemorrhage-induced cerebral vasospasm.

Synthesis of Dopamine and Serotonin Receptor Antagonists : Research by Hirokawa, Horikawa, & Kato (2000) described the efficient synthesis of a related compound, contributing to the development of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists.

Propriétés

IUPAC Name |

5-bromo-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUYVDFTDKDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)